Tribenzylamine
Overview
Description
Tribenzylamine (TBA) is a tertiary amine which can be used as a nitrogen group source for reactions involving C-N bond formation. It can also be used for the synthesis of imine i.e., N-benzylidene benzylamine by aerobic oxidative condensation .
Synthesis Analysis
Tribenzylamine has been synthesized from triolein, a major component of rapeseed oil. The structures of the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Another method involves the reaction of benzyl chloride and ammonia .Molecular Structure Analysis
Tribenzylamine has a molecular formula of C21H21N. Its molecular weight is 287.4 g/mol .Chemical Reactions Analysis
Tribenzylamine can be used in various chemical reactions. For instance, it can be used as a nitrogen group source for reactions involving C-N bond formation . More details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Tribenzylamine has a molecular weight of 287.4 g/mol. Its XLogP3-AA is 4.7, which indicates its lipophilicity . More details about its physical and chemical properties can be found in the referenced safety data sheet .Scientific Research Applications
Nitrogen Group Source for C−N Bond Formation
Tribenzylamine (TBA) can be used as a nitrogen group source for reactions involving C−N bond formation . This is particularly useful in organic synthesis where the formation of carbon-nitrogen bonds is a key step in the creation of a wide range of chemical compounds .
Synthesis of Imines
TBA can be used for the synthesis of imines, specifically N−benzylidene benzylamine, through aerobic oxidative condensation . Imines are important in organic chemistry and biochemistry, and they are often used as intermediates in the synthesis of other compounds .
Extraction and Determination of Chromium
TBA can be used as an extractant for the separation and determination of Chromium (VI) and Chromium (III) from wastewater . This is important in environmental science and pollution control, where the accurate determination of chromium levels in wastewater is crucial .
Debenzylation Reactions
TBA can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to form dibenzylamine . Debenzylation reactions are important in organic synthesis, as they allow for the removal of benzyl protecting groups .
Halogen-Atom Transfer Agent
TBA can act as a halogen-atom transfer agent for the activation of alkyl and aryl halides . This is particularly useful in organic synthesis, where halogen-atom transfer is a common method for the generation of carbon radicals .
Photoredox Activity
TBA has demonstrated photoredox activity in dichloromethane through light irradiation experiments . This property is important in photochemistry, where the ability to generate radicals under light irradiation can be used in a variety of synthetic transformations .
Safety and Hazards
Future Directions
The global market for Tribenzylamine is expected to witness significant growth in the coming years. Factors contributing to this growth include increasing demand for pharmaceutical and agrochemical products, the growing need for organic compounds in various industries, and advancements in research and development activities .
Mechanism of Action
Target of Action
Tribenzylamine (TBA) is a tertiary amine It’s structurally similar compound, benzylamine, is known to interact with human proteins such as trypsin-1 and trypsin-2 . These proteins play a crucial role in the digestion of proteins in the human body.
Mode of Action
It can be used as a nitrogen group source for reactions involving c−n bond formation . It can also be used for the synthesis of imine i.e., N−benzylidene benzylamine by aerobic oxidative condensation .
Result of Action
It’s known that tba can be used for the synthesis of imine . This suggests that TBA might have a role in the formation of certain types of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, TBA can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to form dibenzylamine . This suggests that the presence of certain chemicals in the environment can influence the chemical reactions involving TBA.
properties
IUPAC Name |
N,N-dibenzyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHTZQSKTCCMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047031 | |
Record name | Tribenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Tribenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18139 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tribenzylamine | |
CAS RN |
620-40-6 | |
Record name | Tribenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N,N-bis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ10O1931J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tribenzylamine?
A1: Tribenzylamine has the molecular formula C21H21N and a molecular weight of 287.40 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tribenzylamine?
A2: Researchers frequently employ FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize the structure of tribenzylamine and its derivatives. []
Q3: What is the conformation of tribenzylamine in the solid state?
A3: X-ray crystallography studies reveal that tribenzylamine adopts a propeller-like conformation in its crystal structure. Three benzene rings surround the central nitrogen atom, their arrangement primarily dictated by steric hindrance. []
Q4: Does tribenzylamine exhibit any unusual conformational dynamics in solution?
A4: Yes, variable-temperature 1H NMR experiments and molecular dynamics simulations demonstrate that the phenyl rings in tribenzylamine exhibit hindered rotation even at room temperature. This behavior arises from the propeller arrangement of the phenyl rings. []
Q5: How does tribenzylamine react with halogens like bromine?
A5: Tribenzylamine reacts with bromine through a multi-step process involving the formation of a charge-transfer complex, followed by oxidation-reduction and oxidative cleavage reactions. The final products are tribenzylammonium tribromide and N,N-dibenzylbenzylidenaminium tribromide. []
Q6: Can tribenzylamine act as a catalyst in organic reactions?
A6: While tribenzylamine itself might not possess strong catalytic activity, its metal complexes have shown promise as catalysts. For instance, a dimeric ortho-palladated complex of tribenzylamine efficiently catalyzed Hiyama coupling reactions between aryl halides and triethoxy(phenyl)silane under microwave irradiation. []
Q7: Is tribenzylamine involved in any C-H activation reactions?
A7: Yes, tribenzylamine can participate in C-H activation processes mediated by transition metal complexes. In the presence of tungsten hexachloride (WCl6), tribenzylamine undergoes selective C-H activation to yield an iminium salt and an ammonium salt in equal amounts. []
Q8: What are some potential applications of tribenzylamine and its derivatives in polymer chemistry?
A8: Tribenzylamine derivatives, specifically triamine and tribenzylamine synthesized from triolein, have potential as bio-based monomers for producing polymers like polyurea and polyamide. []
Q9: Can tribenzylamine be incorporated into existing polymers, and if so, what purpose does it serve?
A9: Tribenzylamine moieties have been successfully copolymerized into poly(ethylene terephthalate) (PET). These incorporated units allow for selective chemical cleavage of the polymer chain upon treatment with hypochlorous acid. This controlled degradation strategy can be used to modify the molecular weight of PET. []
Q10: How does tribenzylamine perform as a neutral carrier in ion-selective electrodes (ISEs)?
A10: Tribenzylamine functions effectively as a neutral carrier in pH-selective electrodes. PVC membrane electrodes incorporating tribenzylamine exhibit a Nernstian response to hydrogen ions over a wide pH range, demonstrating good selectivity and fast response times. These electrodes have shown promise for applications in clinical settings, even demonstrating compatibility with human blood samples. [, , , ]
Q11: Are there any specific challenges associated with using tribenzylamine in ISEs?
A11: One challenge is optimizing the electrode composition for optimal performance. The choice of solid contact material in tribenzylamine-based ISEs significantly impacts their sensitivity, selectivity, and response range. For example, using poly(aniline) as the solid contact resulted in improved Nernstian slopes and wider linear dynamic ranges compared to other materials. []
Q12: Does the structure of the tertiary amine influence its performance as an ionophore in ISEs?
A12: Yes, research comparing tribenzylamine with tris(2-phenylethyl)amine and tris(3-phenylpropyl)amine in polypyrrole solid contact pH-selective electrodes revealed that increasing the alkyl chain length between the nitrogen atom and the phenyl group in the ionophore shifted the response range towards a more alkaline pH region. []
Q13: How is tribenzylamine typically quantified in various matrices?
A13: While specific analytical methods depend on the matrix and concentration range, techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with appropriate detectors (e.g., mass spectrometry) are suitable for quantifying tribenzylamine.
Q14: Has tribenzylamine been found in nature?
A15: Yes, tribenzylamine was identified as a natural product in Humulus lupulus, commonly known as hops. This discovery marked the first occurrence of tribenzylamine in a natural source. []
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